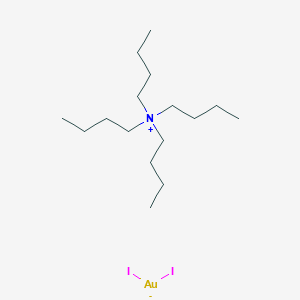
Tetrabutylammonium Diiodoaurate
Übersicht
Beschreibung
Tetrabutylammonium Diiodoaurate is a biochemical used for proteomics research . Its molecular formula is C16H36AuI2N and it has a molecular weight of 693.24 .
Molecular Structure Analysis
Raman spectra of Tetrabutylammonium Diiodoaurate were measured between 89 K and room temperature . The principal bands were assigned and compared with those of TBA-I3 . The crystal symmetries of these salts at low temperature were also discussed .Physical And Chemical Properties Analysis
Tetrabutylammonium Diiodoaurate has a molecular weight of 693.24 g/mol . It has 0 hydrogen bond donor count, 1 hydrogen bond acceptor count, and 12 rotatable bond count . Its exact mass and monoisotopic mass are 693.06029 g/mol . It has a topological polar surface area of 0 Ų and a heavy atom count of 20 .Wissenschaftliche Forschungsanwendungen
Thiolation of Oxindoles
Tetrabutylammonium iodide has been used in the thiolation of oxindoles using sulfonyl chlorides as sulfenylation reagents . This process synthesizes 3-sulfanyloxindoles, which are structural motifs of natural products and bioactive compounds . The thiolation at the C-3 position imparts anticancer, antifungal, and antitubercular activities .
Facilitated Thiolation
Tetrabutylammonium iodide has been used to facilitate the thiolation of oxindoles with sulfonyl chlorides as sulfenylation reagents . This method is more practical for preparing 3-sulfanyloxindoles than traditional methods .
Ionic Conductivity
Tetrabutylammonium iodide salt (TBAI) has been used in gel polymer electrolytes to study the temperature dependences of ionic conductivity, dielectric modulus, and relaxation time . The highest ionic conductivity was achieved when the gel contained 30 wt% of TBAI .
Charge Carrier Mobility
Layers of lead sulfide nanocrystals with ligands of tetrabutylammonium iodide have been used to study the mobility of charge carriers . The difference between the operation of a transistor in ambient air and in an inert atmosphere was demonstrated .
Surface Passivation
Tetrabutylammonium iodide has been used for surface passivation to enhance the performance and stability of carbon-based CsPbI2Br perovskite solar cells .
Phase-Transfer Catalyst
Tetrabutylammonium bromide (TBAB), a similar compound to Tetrabutylammonium Diiodoaurate, has been used as an efficient metal-free homogeneous phase-transfer catalyst . It has been used to catalyze various alkylation, oxidation, and reduction reactions .
Safety And Hazards
When handling Tetrabutylammonium Diiodoaurate, suitable protective equipment should be worn . Dust dispersion should be prevented and hands and face should be thoroughly washed after handling . Contact with skin, eyes, and clothing should be avoided . It should be kept in a dry, cool, and well-ventilated place .
Eigenschaften
IUPAC Name |
diiodogold(1-);tetrabutylazanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.Au.2HI/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;;;/h5-16H2,1-4H3;;2*1H/q2*+1;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPICULSEVGYZBD-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.I[Au-]I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H36AuI2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
693.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetrabutylammonium Diiodoaurate | |
CAS RN |
50481-03-3 | |
| Record name | 1-Butanaminium, N,N,N-tributyl-, diiodoaurate(1-) (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50481-03-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of the Raman spectra analysis for Tetrabutylammonium Diiodoaurate (I)?
A1: Raman spectroscopy is a powerful tool for characterizing the structure and purity of chemical compounds. In the case of Tetrabutylammonium Diiodoaurate (I) (TBA-AuI2), previous studies reported Raman bands around 110 cm−1. This research demonstrated that these bands were actually due to the presence of I3− impurities in the samples []. By carefully purifying TBA-AuI2, the researchers obtained Raman spectra without these impurity bands, providing a more accurate representation of the compound's vibrational characteristics. This accurate characterization is essential for understanding its properties and potential applications.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[2-(4-Methyl-piperidin-1-YL)-ethoxy]-benzoic acid hydrochloride](/img/structure/B1451291.png)
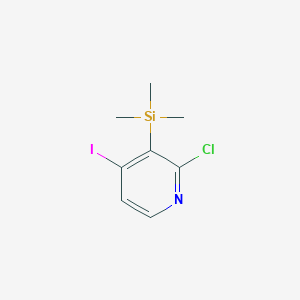
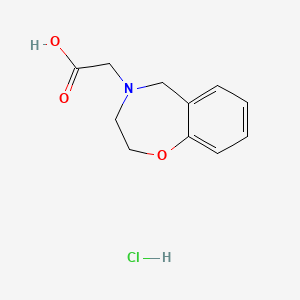
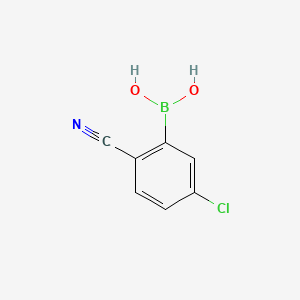
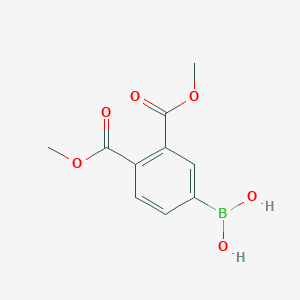
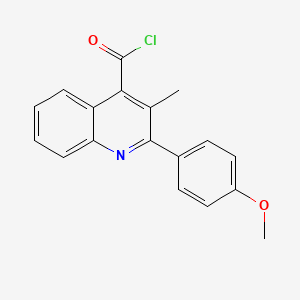
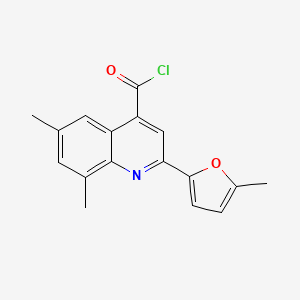
![3-[(2,6-Dichlorobenzyl)oxy]benzoyl chloride](/img/structure/B1451300.png)
![N-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-methylamine hydrochloride](/img/structure/B1451303.png)



![2-[(4-Chlorobenzyl)oxy]-3-methoxybenzoyl chloride](/img/structure/B1451312.png)
